4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and signaling pathways involved in diseases such as cancer and tuberculosis .
Mechanism of Action
Target of Action
The primary target of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
This compound acts as a selective, orally active inhibitor of PKB . It competes with ATP, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound can effectively reach its target in the body and exert its intended effect.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins . For instance, it has been reported to have inhibitory effects on Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . This interaction suggests that this compound could potentially influence the activity of these enzymes and proteins, thereby affecting the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It has been found to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its effects on gene expression . It has been found to provide ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Although active in cellular assays, compounds containing this compound underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the specific conditions of the in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could potentially have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Given its inhibitory effects on PKB, it is likely that it interacts with enzymes or cofactors involved in the PI3K signaling pathway .
Transport and Distribution
Its ability to inhibit PKB suggests that it may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
Given its interaction with PKB, it is likely that it is localized to areas of the cell where PKB is active . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-aminopyrrolo[2,3-d]pyrimidine with cyanogen bromide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as oxone and hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have been investigated for their antitubercular and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the nitrile group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a chlorine atom instead of an amino group.
Uniqueness
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases and its potential as a therapeutic agent in various diseases set it apart from other similar compounds .
Properties
IUPAC Name |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-1-4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIPINBJCGELKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420548 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1500-90-9 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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